1-Bromo-4-ethylbenzene is an organic compound with the molecular formula and a molecular weight of approximately 185.06 g/mol. This compound is a member of the bromobenzene family, characterized by a bromine atom attached to a benzene ring that also has an ethyl group in the para position relative to the bromine. It is commonly referred to as p-bromoethylbenzene or para-ethylbromobenzene. The compound exists as a colorless to light yellow liquid with an odorless profile, and it has a boiling point of around 204 °C and a flash point of 63 °C .
1-Bromo-4-ethylbenzene is a flammable liquid (flash point 63 °C) and should be handled with care. It is also a suspected skin and eye irritant. Here are some safety precautions to consider:
A research study published in the Journal of Organic Chemistry employed 1-bromo-4-ethylbenzene as a starting material to synthesize novel biaryl derivatives with potential applications in medicinal chemistry [].
A scientific article published in Tetrahedron Letters described the use of 1-bromo-4-ethylbenzene in palladium-catalyzed Sonogashira couplings to access new functionalized alkynes with potential applications in material science [].
These are just a few examples, and the versatility of 1-Bromo-4-ethylbenzene allows researchers to explore the synthesis of a wide range of complex organic molecules for various research purposes.
Beyond organic synthesis, 1-Bromo-4-ethylbenzene may find use in other areas of scientific research, such as:
The unique properties of 1-Bromo-4-ethylbenzene, including its aromatic ring and reactive bromine group, might be explored in the development of novel materials with specific functionalities.
Research efforts might involve using 1-Bromo-4-ethylbenzene as a reference compound or as a model system to study environmental processes, such as the degradation of organic pollutants.
Thermochemical data suggest that the heat of reaction for certain transformations involving this compound is approximately at standard conditions .
Several methods exist for synthesizing 1-bromo-4-ethylbenzene:
These methods vary in efficiency and yield, depending on reaction conditions such as temperature and solvent choice .
1-Bromo-4-ethylbenzene finds utility in various fields:
Research into interaction studies involving 1-bromo-4-ethylbenzene indicates that it may interact with various biological systems primarily through enzyme inhibition. Its role as a substrate for cytochrome P450 enzymes suggests that it could affect drug metabolism pathways, which may have implications for pharmacokinetics when co-administered with other drugs .
1-Bromo-4-ethylbenzene shares structural similarities with several other brominated aromatic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bromobenzene | Simple brominated benzene; used as solvent and reagent | |
1-Bromo-3-methylbenzene | Similar structure with methyl group; different reactivity | |
1-Bromo-2-naphthalene | More complex structure; used in organic synthesis |
The uniqueness of 1-bromo-4-ethylbenzene lies in its specific substitution pattern on the benzene ring, which affects its reactivity and biological interactions compared to other similar compounds. The presence of both bromine and ethyl groups influences its solubility, volatility, and potential applications in organic synthesis distinctly from its analogs .
Irritant